(1-(Aminocarbonyl)hydrazino)acetic acid
Description
(1-(Aminocarbonyl)hydrazino)acetic acid is a synthetic organic compound featuring a hydrazine backbone substituted with an aminocarbonyl (-NH-C(=O)-) group and an acetic acid moiety. The compound has been synthesized as part of folic acid derivatives in the context of novel heterocycles, where it serves as a key intermediate or functionalized building block for bioactive molecules . Its applications are primarily explored in medicinal chemistry, particularly in designing enzyme inhibitors or receptor-targeting agents.
Properties
IUPAC Name |
2-[amino(carbamoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O3/c4-3(9)6(5)1-2(7)8/h1,5H2,(H2,4,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNSJMMQNFSFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160448 | |
| Record name | (1-(Aminocarbonyl)hydrazino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-07-8 | |
| Record name | 2-[1-(Aminocarbonyl)hydrazinyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminohydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-(Aminocarbonyl)hydrazino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(aminocarbonyl)hydrazino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-AMINOHYDANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW8X937AJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrazine-Carbonyl Condensation
The core synthesis of (1-(aminocarbonyl)hydrazino)acetic acid revolves around the condensation of hydrazine derivatives with carbonyl-containing precursors. A canonical route involves the reaction of 2-hydrazinylacetic acid with potassium cyanate (KNCO) under controlled acidic conditions. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of cyanate, followed by proton transfer and dehydration to form the aminocarbonyl-hydrazino linkage.
Reaction equation:
Key parameters influencing yield include:
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pH control (optimal range: 4.5–5.5) to balance nucleophilicity and stability of intermediates.
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Temperature : Reactions typically proceed at 40–60°C to accelerate kinetics without promoting side reactions.
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Solvent selection : Aqueous ethanol (70% v/v) enhances reagent solubility while minimizing hydrolysis.
Alternative Route via Urea Derivatives
An alternative pathway employs urea as the carbonyl source, reacting with 2-hydrazinylacetic acid in the presence of hydrochloric acid as a catalyst. This method avoids the use of cyanates, which can pose handling challenges. The reaction proceeds through the formation of an isourea intermediate, which subsequently rearranges to the target compound.
Advantages :
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Reduced toxicity compared to cyanate-based routes.
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Higher functional group tolerance in complex syntheses.
Limitations :
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Lower yields (55–65%) due to competing hydrolysis pathways.
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Requires stringent moisture control to prevent urea decomposition.
Optimization Strategies for Industrial Scalability
Continuous Flow Reactor Systems
Modern industrial production leverages continuous flow reactors to enhance reproducibility and yield. Key operational parameters include:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Residence time | 8–12 minutes | Ensures complete conversion |
| Flow rate | 10 mL/min | Minimizes back-mixing |
| Temperature gradient | 50°C → 25°C | Controls exothermicity |
Continuous systems achieve yields exceeding 85%, compared to 70–75% in batch processes, by maintaining steady-state conditions and reducing side reactions.
Crystallization and Purification
Post-synthesis purification often employs anti-solvent crystallization using acetonitrile-water mixtures (3:1 v/v). The target compound exhibits solubility of 12.3 g/L in acetonitrile at 25°C, allowing for efficient recovery. Recrystallization typically achieves >98% purity, critical for pharmaceutical applications.
Mechanistic Insights and Byproduct Analysis
Competing Reaction Pathways
The primary side reaction involves over-alkylation of the hydrazine moiety, leading to bis-aminocarbonyl derivatives. Gas chromatography-mass spectrometry (GC-MS) analysis identifies these byproducts through characteristic molecular ion peaks at m/z 207 (M+H)+. Mitigation strategies include:
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Limiting carbonyl reagent stoichiometry to 1.05 equivalents.
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Introducing scavenger resins to sequester excess electrophiles.
Kinetic vs. Thermodynamic Control
At temperatures above 60°C, the reaction favors thermodynamic products via keto-enol tautomerism. Nuclear magnetic resonance (NMR) studies (¹H, 400 MHz) reveal distinct shifts for kinetic (δ 7.2 ppm, NH) vs. thermodynamic (δ 6.8 ppm, NH) forms, guiding process optimization.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyanate condensation | 78–82 | 97–99 | High | Moderate (cyanate waste) |
| Urea-mediated | 55–65 | 92–95 | Moderate | Low |
| Flow synthesis | 85–88 | 98–99.5 | Very High | Low (solvent recovery) |
Chemical Reactions Analysis
Types of Reactions
(1-(Aminocarbonyl)hydrazino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Antimicrobial and Anticancer Potential
Research indicates that (1-(aminocarbonyl)hydrazino)acetic acid exhibits notable biological activities, making it a candidate for drug development. Studies have explored its potential as an antimicrobial agent and its effectiveness against certain cancer cell lines. The compound's ability to interact with specific enzymes or receptors involved in disease processes highlights its importance in pharmacological research .
Drug Development Scaffold
The compound serves as a scaffold for the synthesis of more complex molecules. Its functional groups enable the creation of derivatives with enhanced bioactivity, which can be tailored for specific therapeutic targets. This versatility is crucial for developing new drugs that can address unmet medical needs .
Functional Polymers and Hydrogels
This compound's ability to form hydrogen bonds allows it to participate in the development of new materials, such as functional polymers and hydrogels. These materials can be engineered for various applications, including drug delivery systems that release therapeutics in a controlled manner .
Catalysis
The compound has shown potential in catalysis due to its coordination capabilities. It can form complexes with metal ions, which can be utilized to enhance reaction rates in synthetic pathways. This property is particularly useful in the development of efficient catalytic systems for organic synthesis .
HPLC Separation Techniques
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). Specific methods have been developed utilizing reverse-phase HPLC columns, allowing for the separation and purification of this compound from complex mixtures. This analytical technique is essential for quality control in pharmaceutical applications .
Case Study 1: Antimicrobial Activity
In a study aimed at evaluating the antimicrobial properties of this compound, researchers found that derivatives of this compound exhibited significant activity against various bacterial strains. The findings suggest that modifications to the hydrazine group could enhance efficacy, paving the way for further drug development efforts.
Case Study 2: Drug Delivery Systems
Another research project focused on synthesizing hydrogels incorporating this compound for controlled drug delivery applications. The study demonstrated that these hydrogels could effectively encapsulate and release chemotherapeutic agents over extended periods, indicating their potential use in cancer treatment strategies .
Mechanism of Action
The mechanism by which (1-(Aminocarbonyl)hydrazino)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. Pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between (1-(aminocarbonyl)hydrazino)acetic acid and related compounds:
Key Observations :
- Functional Diversity: While this compound combines hydrazino, aminocarbonyl, and carboxylic acid groups, Gabapentin lacks the hydrazino moiety but shares the acetic acid group, emphasizing its role in neurological targeting. Eltrombopag integrates hydrazino into a more complex heteroaromatic system, enabling receptor-specific interactions.
- Pharmacological Roles: Hydrazino-containing compounds like Eltrombopag and 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile exhibit receptor-binding or anti-inflammatory activities, whereas this compound is primarily a synthetic intermediate.
- Chelation vs. Stability: The diacetic acid derivative (2,2′-hydrazine-1,1-diyldiacetic acid) is optimized for metal chelation, while the aminocarbonyl group in the target compound may enhance stability against hydrolysis compared to simpler hydrazines.
Reactivity and Stability
- Aminocarbonyl Radical Formation: The aminocarbonyl group in this compound may generate aminocarbonyl radicals under oxidative conditions, similar to uric acid derivatives.
- Hydrazino Group Reactivity: The hydrazino (-NH-NH-) moiety is prone to oxidation and condensation reactions. For example, in folic acid derivatives, it reacts with aldehydes to form Schiff bases, enabling conjugation with nucleophiles like semicarbazide . This contrasts with 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile, where the hydrazino group is critical for anti-inflammatory activity but requires electron-rich nitrogen for efficacy .
Biological Activity
(1-(Aminocarbonyl)hydrazino)acetic acid, also known as 2-[amino(carbamoyl)amino]acetic acid, is a compound with significant potential in biological and medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃H₇N₃O₃, with a molecular weight of approximately 133.11 g/mol. The compound features a hydrazine functional group, which contributes to its unique chemical properties and potential biological activities. Its structure allows for various reactions, including condensation and coupling, making it a versatile building block in organic synthesis .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's aminocarbonyl group can form hydrogen bonds and participate in coordination complexes, influencing enzyme activity and cellular signaling pathways .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds in the hydrazone class have demonstrated significant antimicrobial effects against various pathogens . This suggests that this compound may possess similar properties.
- Anticancer Potential : Hydrazone derivatives have shown promise in cancer therapy, with several studies reporting their effectiveness against different cancer cell lines .
- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes .
Case Study 1: Anticancer Activity
A study involving hydrazone derivatives reported that compounds similar to this compound exhibited IC50 values ranging from 4 to 17 µM against various cancer cell lines, including A549 and HepG2. This highlights the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Efficacy
Research on hydrazone derivatives indicated significant antimicrobial activity against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 125 µg/mL. This suggests that this compound could be further investigated for its antimicrobial properties .
Research Findings Summary Table
| Biological Activity | Findings | References |
|---|---|---|
| Antimicrobial | MIC = 125 µg/mL against Candida albicans | |
| Anticancer | IC50 = 4-17 µM against A549 and HepG2 | |
| Enzyme Inhibition | Effective against carbonic anhydrase |
Future Directions
The ongoing research into the biological activities of this compound suggests several avenues for future exploration:
- Drug Development : Given its structural similarities to bioactive compounds, further studies could evaluate its efficacy as a therapeutic agent targeting specific diseases.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will enhance understanding and facilitate the design of more potent derivatives.
- Formulation Studies : Exploring the formulation of this compound into drug delivery systems could improve its therapeutic index and bioavailability.
Q & A
Q. What is the recommended synthetic route for (1-(aminocarbonyl)hydrazino)acetic acid in laboratory settings?
A two-step synthesis can be employed:
- Step 1 : React hydantoic acid with sodium hypochlorite under alkaline conditions to form the hydrazino intermediate.
- Step 2 : Acidify the intermediate with hydrochloric acid to yield the final product. This method is adapted from protocols for structurally similar hydrazino acids, ensuring reproducibility with >90% purity when monitored via thin-layer chromatography (TLC) .
- Critical parameters : Maintain pH >10 during the hypochlorite reaction to avoid side products.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR to confirm the hydrazino (-NH-NH-) and carbonyl (C=O) groups. The hydrazino proton signals typically appear at δ 6.5–7.5 ppm in DO .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak [M+H], with expected m/z values matching the molecular formula (CHNO, theoretical m/z 133.05).
- IR Spectroscopy : Look for N-H stretches (~3300 cm) and carbonyl stretches (~1680 cm) .
Q. What are the stability and storage requirements for this compound?
- Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at -20°C in amber glass vials.
- Decomposition : Avoid exposure to strong oxidizers (e.g., HNO), which may generate hazardous byproducts like nitrogen oxides .
- Handling : Use gloves (nitrile) and eye protection (goggles) due to potential skin/eye irritation .
Advanced Research Questions
Q. How can this compound be incorporated into peptide chains for structural studies?
- Ribosomal Translation : Recent studies demonstrate that α-hydrazino acids, including analogs of this compound, can be consecutively incorporated into peptide backbones using engineered ribosomes. This enables the synthesis of pseudo-γ-turn structures for probing folding dynamics .
- Methodology : Use flexizyme-mediated tRNA charging to introduce the hydrazino acid into mRNA templates. Optimize Mg concentration (10–15 mM) to enhance ribosomal tolerance for non-canonical amino acids .
Q. How to resolve discrepancies in purity assessments across synthesis protocols?
- Contradiction Source : Variability in hypochlorite reaction times or purification methods (e.g., column chromatography vs. recrystallization) may lead to impurities like unreacted hydantoic acid or oxidized byproducts.
- Resolution :
- HPLC Analysis : Use a C18 column with UV detection at 254 nm to quantify impurities.
- Standardization : Adopt a reference standard (e.g., ACI 044012) for calibration, as done for related hydrazino acid impurities .
Q. What computational methods predict the reactivity of this compound in aqueous environments?
- DFT Calculations : Model the compound’s tautomeric equilibria (e.g., hydrazone vs. azo forms) using Gaussian 16 at the B3LYP/6-31G(d) level. Hydrazino groups exhibit higher nucleophilicity in acidic conditions.
- MD Simulations : Simulate solvation dynamics in water to predict hydrolysis rates. The β-nitrogen of the hydrazino group is susceptible to nucleophilic attack, particularly at pH >8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
